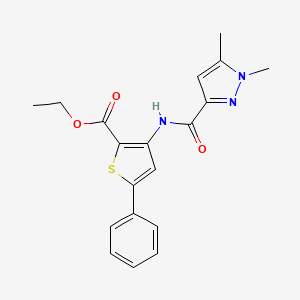![molecular formula C21H21NO2S B6501746 N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide CAS No. 1396799-17-9](/img/structure/B6501746.png)
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide, otherwise known as N-BPT, is a thiophene-based compound which has been used in a variety of scientific research applications. It is a derivative of acetamide, an organic compound with a wide range of applications. N-BPT is known for its ability to modulate the activity of enzymes, receptors, and transporters. It is also known for its ability to interact with proteins, DNA, and other biomolecules.
科学的研究の応用
N-BPT has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and DNA-protein interactions. It has also been used to study the effects of drugs on the body, as well as the effects of environmental toxins. Additionally, N-BPT has been used to study the effects of hormones on cell growth and development.
作用機序
N-BPT acts by modulating the activity of enzymes, receptors, and transporters. It interacts with proteins, DNA, and other biomolecules, and is known to affect the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. Additionally, N-BPT can modulate the activity of receptors and transporters, which can affect the absorption and distribution of drugs, hormones, and other compounds.
Biochemical and Physiological Effects
N-BPT has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. Additionally, N-BPT has been shown to affect the activity of receptors and transporters, which can affect the absorption and distribution of drugs, hormones, and other compounds. Furthermore, N-BPT has been shown to interact with proteins, DNA, and other biomolecules, which can affect the activity of enzymes, receptors, and transporters.
実験室実験の利点と制限
N-BPT has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively pure. Additionally, N-BPT is relatively stable, making it suitable for long-term laboratory studies. Furthermore, N-BPT is relatively non-toxic, making it suitable for use in laboratory studies involving animals.
However, there are some limitations to using N-BPT in laboratory experiments. It is difficult to obtain in large quantities, making it unsuitable for large-scale studies. Additionally, N-BPT is relatively expensive, making it less cost-effective for laboratory experiments.
将来の方向性
There are several potential future directions for research involving N-BPT. One potential direction is to further explore its ability to modulate the activity of enzymes, receptors, and transporters. Additionally, further research could be done to explore its ability to interact with proteins, DNA, and other biomolecules. Another potential direction is to explore its potential applications in drug design and development. Additionally, further research could be done to explore its potential applications in the treatment of diseases. Finally, further research could be done to explore its potential applications in environmental toxicology.
合成法
N-BPT can be synthesized in a variety of ways, depending on the desired end product. The most common method of synthesis involves the reaction of acetamide with 4-bromo-2-chloro-1,1'-biphenyl in the presence of sodium hydroxide, followed by the addition of thiophene-2-yl acetate. This reaction yields N-BPT in a relatively pure form.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-21(24,15-22-20(23)14-19-8-5-13-25-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,24H,14-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSPEIQQMCZYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B6501669.png)
![5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide](/img/structure/B6501694.png)
![4-fluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B6501700.png)
![3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea](/img/structure/B6501720.png)
![N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6501729.png)
![N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6501732.png)
![5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B6501737.png)

![5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6501744.png)
![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B6501749.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501751.png)
![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6501755.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2-chlorophenyl)ethanediamide](/img/structure/B6501759.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B6501760.png)